Methyl 4-methylpentanoate
Description
Structural Classification and General Chemical Significance in Organic Chemistry
Methyl 4-methylpentanoate (B1230305) is classified as a fatty acid methyl ester. hmdb.ca It possesses a branched-chain structure, which significantly influences its physical and chemical properties. smolecule.com The general structure of esters is RCOOR', where R and R' are hydrocarbon chains. solubilityofthings.com In methyl 4-methylpentanoate, the R group is a 4-methylpentyl group and the R' group is a methyl group. This structure imparts a moderate polarity due to the ester functional group, while the hydrocarbon chain lends it hydrophobic characteristics. solubilityofthings.com
The presence of the branched alkyl chain in this compound, as opposed to a straight chain, affects its physical properties such as volatility and solubility. Esters, in general, are significant in organic chemistry as they serve as crucial intermediates in various synthetic pathways for creating complex organic molecules. solubilityofthings.com They are also known for their characteristic pleasant odors, making them valuable in the flavor and fragrance industries. solubilityofthings.comlibretexts.org
Historical Evolution of Academic Inquiry into Branched-Chain Esters
Historically, research into esters has been extensive, recognizing their fundamental role in both nature and industry. solubilityofthings.comebsco.com The study of branched-chain fatty acids and their derivatives gained traction due to their unique properties, such as being biodegradable and resistant to oxidation. researchgate.net Early research focused on their isolation from natural sources like lanolin and butter and their potential applications as biolubricants. researchgate.net
The biosynthesis of branched-chain esters in fruits has also been a significant area of investigation. It was discovered that these esters are primarily derived from the de novo synthesis of precursors like branched-chain amino acids (BCAAs) and α-ketoacids during ripening. acs.org Studies on fruits like apples and bananas revealed that the production of branched-chain esters is a regulated process, linked to the metabolism of specific amino acids such as isoleucine, valine, and leucine (B10760876). acs.orgresearchgate.net The enzymes involved in the final steps of ester formation, like alcohol acyltransferase (AAT), have been a key focus of this research. researchgate.net
Contemporary Research Imperatives and Emerging Challenges in this compound Science
Current research on this compound and other branched-chain esters is driven by their diverse potential applications. These compounds are investigated for their roles as flavoring agents, solvents, and chemical intermediates. smolecule.comsolubilityofthings.com For instance, this compound is noted for its fruity aroma, with hints of banana and pineapple, making it a valuable component in food flavorings and perfumes. smolecule.com
A significant area of contemporary research is the enzymatic synthesis of branched-chain esters. researchgate.net The use of biocatalysts like immobilized lipases is being explored for more sustainable and efficient production processes. mdpi.com For example, the synthesis of neopentyl glycol dilaurate, a branched-chain diester used in cosmetics, has been optimized using different lipases. mdpi.com
Furthermore, the biological activities of branched-chain compounds are under investigation. Research has indicated that some derivatives possess antimicrobial and anti-inflammatory properties. smolecule.com The catabolism of BCAAs, the precursors to branched-chain esters, and its link to various health conditions is also an active area of study. nih.govnih.gov
A challenge in the field is the precise control over the synthesis of specific branched-chain ester structures to achieve desired properties. researchgate.net Overcoming the regulatory hurdles in biosynthetic pathways to produce large quantities of specific acyl-CoAs for ester production is another challenge being addressed. nih.gov
Interactive Data Table: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₁₄O₂ | nih.gov |
| Molecular Weight | 130.18 g/mol | nih.gov |
| Appearance | Colorless liquid | solubilityofthings.com |
| Odor | Fruity, sweet, pineapple-like | nih.govthegoodscentscompany.com |
| Boiling Point | 139.0 - 140.0 °C at 760 mmHg | nih.gov |
| Density | 0.885 - 0.892 g/cm³ | nih.gov |
| Refractive Index | 1.402 - 1.406 | nih.gov |
| Solubility | Soluble in alcohol and most fixed oils; insoluble in water. | solubilityofthings.comnih.gov |
| Kovats Retention Index | Standard non-polar: 875, 876, 880 | nih.gov |
Structure
2D Structure
Properties
IUPAC Name |
methyl 4-methylpentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-6(2)4-5-7(8)9-3/h6H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBCOVKHULBZKNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0062393 | |
| Record name | Methyl 4-methylvalerate | |
| Source | EPA DSSTox | |
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Molecular Weight |
130.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless liquid/sweet, pineapple-like odour | |
| Record name | Methyl 4-methylvalerate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/37/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
139.00 to 140.00 °C. @ 760.00 mm Hg | |
| Record name | Methyl 4-methylpentanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036238 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
soluble in alcohol, most fixed oils; insoluble in water | |
| Record name | Methyl 4-methylvalerate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/37/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.885-0.892 | |
| Record name | Methyl 4-methylvalerate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/37/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
2412-80-8 | |
| Record name | 4-Methylpentanoic acid methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2412-80-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Methyl 4-methylvalerate | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002412808 | |
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| Record name | Pentanoic acid, 4-methyl-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | Methyl 4-methylvalerate | |
| Source | EPA DSSTox | |
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| Record name | Methyl 4-methylvalerate | |
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| Record name | METHYL 4-METHYLVALERATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J4R2BY5GJT | |
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| Record name | Methyl 4-methylpentanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036238 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthetic Methodologies for Methyl 4 Methylpentanoate
Classical Esterification Routes
The traditional approaches to synthesizing methyl 4-methylpentanoate (B1230305) primarily involve the direct reaction of a carboxylic acid or its derivative with an alcohol.
Acid-Catalyzed Esterification of 4-Methylpentanoic Acid
The most direct and widely practiced method for the synthesis of methyl 4-methylpentanoate is the Fischer-Speier esterification. This reaction involves the acid-catalyzed condensation of 4-methylpentanoic acid with methanol (B129727). masterorganicchemistry.com The process is an equilibrium reaction, and to achieve high yields of the ester, an excess of the alcohol (methanol) is typically used to shift the equilibrium towards the product side. masterorganicchemistry.commasterorganicchemistry.com Common acid catalysts for this reaction include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH). masterorganicchemistry.com
Table 1: Illustrative Conditions for Fischer Esterification
| Reactants | Catalyst | Conditions | Yield | Reference |
| Benzoic Acid, Methanol | H₂SO₄ | 65°C | 90% | operachem.com |
| Hydroxy Acid, Ethanol | H₂SO₄ | Reflux, 2 hours | 95% | operachem.com |
Transesterification Processes
Transesterification is another significant route for the production of this compound, particularly in the context of biodiesel synthesis. smolecule.com This process involves the reaction of a triglyceride (an ester of glycerol (B35011) and three fatty acids) with an alcohol, such as methanol, in the presence of a catalyst to produce fatty acid methyl esters and glycerol. biodieseleducation.orgresearchgate.net If the triglyceride contains 4-methylpentanoic acid as one of its fatty acid chains, this compound would be among the products.
The catalysts for transesterification can be acidic, basic, or enzymatic. Basic catalysts, such as potassium hydroxide (B78521) (KOH) and sodium hydroxide (NaOH), are commonly used due to their high activity and lower cost. nih.gov The reaction is typically carried out at a temperature around 60°C for several hours. biodieseleducation.org The yield of the methyl esters is influenced by factors such as the molar ratio of alcohol to oil, catalyst concentration, reaction temperature, and time. nih.gov
Table 2: Examples of Transesterification for Biodiesel Production
| Feedstock | Catalyst | Methanol to Oil Molar Ratio | Temperature | Reaction Time | Yield | Reference |
| Jatropha Oil | CaO and La₂O₃ | 25:1 | 160°C | 3 hours | 98.76% | mdpi.com |
| Canola Oil | KOH/Calcium Aluminate | 12:1 | 65°C | 4 hours | 96.7% | mdpi.com |
| Used Frying Oil | KOH | 16:1 (by weight) | 65°C | 35 minutes | 96% | nih.gov |
Contemporary Synthetic Strategies
Modern synthetic approaches offer alternative pathways to this compound, often starting from different precursors or employing different activating agents.
Direct Synthesis from Corresponding Alcohols and Acyl Chlorides
This method involves the reaction of 4-methylpentanoyl chloride with methanol. The acyl chloride is a more reactive derivative of the carboxylic acid and reacts readily with alcohols to form esters without the need for an acid catalyst. The reaction is typically carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid (HCl) that is formed as a byproduct.
4-methylpentanoyl chloride can be prepared from 4-methylpentanoic acid by reacting it with a chlorinating agent like thionyl chloride (SOCl₂). scispace.com This reaction has been reported to proceed with a high yield of 91%. scispace.com The subsequent reaction of the acyl chloride with methanol is generally efficient and proceeds under mild conditions.
Multi-Step Organic Synthesis from Hydrocarbon Precursors (e.g., 2-Methylbutane)
This compound can be synthesized from simple hydrocarbon precursors like 2-methylbutane through a multi-step synthetic sequence. chegg.comchegg.com While a complete, documented pathway with yields for each step leading directly to the target ester is not available in a single source, a plausible route can be constructed based on fundamental organic reactions.
One potential pathway involves the following steps:
Halogenation: Free radical bromination of 2-methylbutane would likely yield a mixture of alkyl bromides. The major product would be 2-bromo-2-methylbutane, but for the synthesis of 4-methylpentanoic acid, 1-bromo-3-methylbutane (B150244) is the desired isomer, which would be a minor product.
Grignard Reagent Formation: The appropriate alkyl bromide (1-bromo-3-methylbutane) can be reacted with magnesium metal in dry ether to form the corresponding Grignard reagent, (3-methylbutyl)magnesium bromide. gauthmath.com
Carboxylation: The Grignard reagent is then reacted with carbon dioxide (CO₂), followed by an acidic workup (e.g., with H₃O⁺), to yield 4-methylpentanoic acid. gauthmath.com
Esterification: Finally, the 4-methylpentanoic acid is esterified with methanol using an acid catalyst, as described in section 2.1.1, to produce this compound.
Utilizing Carboxylic Anhydrides (e.g., 4-Methylpentanoic Anhydride) in Ester Synthesis
The reaction of 4-methylpentanoic anhydride (B1165640) with methanol is another viable method for the synthesis of this compound. Carboxylic anhydrides are more reactive than their corresponding carboxylic acids and react with alcohols to form an ester and a carboxylic acid molecule. The reaction can be catalyzed by acids, such as p-toluenesulfonic acid. One literature source reports a yield of 41% for the synthesis of this compound from 4-methylpentanoic anhydride and methanol. lookchem.com
Green Chemistry Approaches in this compound Synthesis
The pursuit of environmentally benign chemical processes has led to the exploration of biosynthetic routes for producing valuable chemical entities. In the context of this compound and its precursors, designed biosynthesis presents a compelling green alternative to traditional chemical synthesis.
One notable example involves the use of engineered microorganisms to produce novel compounds by feeding them specific precursors. Researchers have successfully produced 36-methyl-FK506, a complex natural product analog, by feeding 4-methylpentanoate to a mutant strain of Streptomyces sp. KCTC 11604BP. nih.gov In this process, the exogenously supplied 4-methylpentanoic acid is converted in vivo to its corresponding α-substituted malonyl-CoA. nih.gov This intermediate is then assimilated by the organism's enzymatic machinery to build the final complex molecule. nih.gov This method highlights a green approach where a simple precursor, closely related to this compound, is utilized in a biological system to generate a high-value product, avoiding harsh reagents and complex multi-step chemical synthesis. nih.gov
This "chemical complementation" strategy showcases the potential for biotransformation in synthesizing complex molecules from simple building blocks like 4-methylpentanoic acid, the parent acid of this compound.
Synthesis of this compound Analogs and Derivatization Studies
The structural backbone of this compound serves as a template for the synthesis of a variety of analogs and derivatives, which are explored for applications in medicinal chemistry and materials science. These studies often involve the introduction of new functional groups or modifications to the carbon skeleton.
A common strategy involves the derivatization of the corresponding acid, 4-methylpentanoic acid, or related unsaturated esters. For instance, the synthesis of an active analogue of clasto-Lactacystin β-Lactone begins with (E)-4-Methylpent-2-enoic Acid Methyl Ester. acs.org This unsaturated analog undergoes a series of reactions, including dihydroxylation, to introduce key functionalities. acs.org
Another area of focus is the synthesis of hydroxylated analogs. (2S)-2-hydroxy-4-methylpentanoic acid has been identified in aged red wines, with its concentration showing a slight increase over time. nih.gov The synthesis of such hydroxy acids can be achieved through various means, including aldol (B89426) reactions of chiral enolates or the reduction of corresponding oxo-esters. orgsyn.org For example, methyl 3-oxo-5-benzyloxy-4-methylpentanoate has been synthesized via the reduction of a p-nitrobenzyl precursor. prepchem.com
The introduction of nitrogen-containing functional groups leads to another class of derivatives. Methyl 2-isothiocyanato-4-methylpentanoate is a derivative that serves as a building block in organic and medicinal chemistry. Its synthesis typically starts from the corresponding amino acid methyl ester, methyl 2-amino-4-methylpentanoate, which is reacted with carbon disulfide to form a dithiocarbamate (B8719985) intermediate that is subsequently converted to the isothiocyanate. Furthermore, cyano-derivatives like methyl-2-cyano-4-methylpentanoate have been synthesized through the condensation of isobutyraldehyde (B47883) with methyl cyanoacetate, followed by hydrogenation. google.com
The table below summarizes key synthetic precursors and the resulting analogs or derivatives of this compound.
| Precursor/Starting Material | Reagents/Conditions | Resulting Analog/Derivative |
| (E)-4-Methylpent-2-enoic Acid Methyl Ester | K₂OsO₂(OH)₄ | (2R,3S)-2,3-Dihydroxy-4-methylpentanoic Acid Methyl Ester acs.org |
| Isobutyraldehyde | Methyl (triphenylphosphoranylidene)acetate | (E)-4-Methylpent-2-enoic Acid Methyl Ester acs.org |
| p-Nitrobenzyl 3-oxo-5-benzyloxy-4-methylpentanoate | Sodium borohydride, Methanol | Methyl 3-oxo-5-benzyloxy-4-methylpentanoate prepchem.com |
| 2-methylpropanal | Chiral reagents, Lewis acid | (R)-(+)-3-hydroxy-4-methylpentanoic acid orgsyn.org |
| Isobutyraldehyde, Methyl cyanoacetate | Piperidine/Acetic acid, then H₂/Pd/C | Methyl-2-cyano-4-methylpentanoate google.com |
| Methyl 2-amino-4-methylpentanoate | Carbon disulfide, Triethylamine | Methyl 2-isothiocyanato-4-methylpentanoate |
| 4-methylpentanoic acid | Streptomyces sp. KCTC 11604BP (mutant strain) | 36-methyl-FK506 nih.gov |
Biosynthetic Pathways and Natural Occurrence of Methyl 4 Methylpentanoate and Analogs
Microbial Biosynthesis of Methyl 4-Methylpentanoate (B1230305)
Methyl 4-methylpentanoate has been identified as a volatile organic compound produced by bacteria, particularly within the genus Streptomyces. A study analyzing the metabolites of Streptomyces bacteria identified this compound as one of 120 volatile compounds. askfilo.comstudysoup.comchegg.com The production of such esters contributes to the characteristic earthy and fruity aromas associated with these microorganisms. The presence of this compound in the metabolic profile of Streptomyces points to specific biosynthetic pathways capable of generating both the branched-chain carboxylic acid and the alcohol moiety, followed by an esterification step.
The biosynthesis of related esters, such as ethyl 2-hydroxy-4-methylpentanoate (B1259815) (ethyl leucate), which contributes a fruity flavor to Japanese sake, provides insight into the enzymatic processes involved. nih.gov In the mold Aspergillus oryzae, the synthesis of D-leucate (D-2-hydroxy-4-methylpentanoic acid) is a key step. nih.govnih.gov This reaction is catalyzed by a novel enzyme identified as 4-methyl-2-oxopentanoate (B1228126) (MOA) reductase. nih.gov
This enzyme, belonging to the D-isomer-specific 2-hydroxyacid dehydrogenase family, reduces 4-methyl-2-oxopentanoate, a likely intermediate in leucine (B10760876) metabolism, to D-leucate. nih.gov The reaction is dependent on NADPH or NADH as a cofactor, with a preference for NADPH. nih.gov Strains of A. oryzae engineered to overexpress this MOA reductase gene (morA) showed a 125-fold increase in leucate production. nih.gov While this specific example leads to an ethyl ester after fermentation with yeast, a similar pathway involving a methyltransferase or non-enzymatic esterification with methanol (B129727) could lead to the formation of this compound in Streptomyces. The precursor, D-2-hydroxy-4-methylpentanoic acid, is also known as D-leucic acid. nih.gov
Biosynthesis via Branched-Chain Fatty Acid and Amino Acid Pathways
4-Methylpentanoic acid serves as a recognized precursor in the biosynthesis of complex natural products known as polyketides. Polyketide synthases (PKSs) are large, modular enzymes that build complex carbon chains from simple acyl-CoA units. google.com While common building blocks include malonyl-CoA and methylmalonyl-CoA, PKS modules can also incorporate unusual extender units to increase structural diversity. google.comrsc.org
In engineered biosynthesis experiments, 4-methylpentanoic acid has been successfully fed to mutant strains of Streptomyces to produce novel polyketide analogs. For example, when the gene responsible for the synthesis of the usual allylmalonyl-CoA extender unit in the FK506 pathway was deleted, feeding the culture with 4-methylpentanoic acid resulted in the production of 36-methyl-FK506. nih.govnih.gov This demonstrates the ability of the PKS machinery to activate 4-methylpentanoic acid (likely to its CoA-thioester) and incorporate it into the growing polyketide chain. nih.gov This process highlights the metabolic flexibility of PKS systems and establishes 4-methylpentanoic acid as a viable building block in creating structurally modified polyketides. nih.govresearchgate.net
The carbon skeleton of this compound is directly derived from the metabolism of the branched-chain amino acid, L-leucine. lmdb.ca The biosynthetic pathway of L-leucine involves several key intermediates that can be shunted towards the production of 4-methylpentanoic acid and its esters. nih.gov
The synthesis of L-leucine begins with the condensation of acetyl-CoA and 3-methyl-2-oxobutanoate (B1236294) (also known as 2-ketoisovalerate) to form 2-isopropylmalate, a reaction catalyzed by 2-isopropylmalate synthase (leuA). nih.govuniprot.orgbrenda-enzymes.org Through a series of subsequent reactions involving isomerization and oxidative decarboxylation, this is converted to 4-methyl-2-ketopentanoate (also called α-ketoisocaproate). nih.gov This α-keto acid is a critical branch point. It can either be transaminated to form L-leucine or, alternatively, be reduced to form 2-hydroxy-4-methylpentanoic acid, as seen in the production of leucate. nih.govnih.gov Further decarboxylation and oxidation reactions on intermediates derived from leucine catabolism can yield 4-methylpentanoic acid. The final step is the esterification of the carboxyl group of 4-methylpentanoic acid or its hydroxylated precursor with methanol to form the corresponding methyl ester.
A minor pathway of L-leucine metabolism in humans involves the enzyme leucine 2,3-aminomutase, which produces β-leucine (3-amino-4-methylpentanoic acid). wikipedia.org
Table 1: Key Intermediates in Leucine Metabolism Leading to 4-Methylpentanoate Skeleton
| Intermediate | Enzyme (Example) | Role |
|---|---|---|
| 3-Methyl-2-oxobutanoate | 2-Isopropylmalate synthase (leuA) | Starting keto acid for leucine-specific pathway. uniprot.orgbrenda-enzymes.org |
| (2S)-2-Isopropylmalate | 2-Isopropylmalate synthase (leuA) | Product of condensation with acetyl-CoA. nih.govbrenda-enzymes.org |
| 4-Methyl-2-ketopentanoate | 3-Isopropylmalate dehydrogenase (leuB) | α-keto acid precursor to leucine; can be shunted to other pathways. nih.gov |
Coenzyme A (CoA) thioesters are central to the biosynthesis of compounds related to this compound, such as 4-methylpentanol and 4-methylvalerate. These pathways often utilize CoA-dependent chain elongation mechanisms, such as the reverse β-oxidation cycle, to build the carbon backbone. oup.com
A de novo pathway has been engineered in E. coli to produce 4-methylpentanol (4MP). researchgate.netresearchgate.net This synthetic pathway is organized into modules, starting from the conversion of isobutyrate (derived from valine metabolism) into isobutyryl-CoA. researchgate.net This activated precursor then undergoes a CoA-dependent condensation with acetyl-CoA to form a β-ketoacyl-CoA, which is subsequently reduced and dehydrated to generate 4-methylvalerate (as an acyl-CoA intermediate). oup.comresearchgate.net The final step is the reduction of this intermediate to the corresponding alcohol, 4-methylpentanol. researchgate.net This demonstrates how CoA-dependent enzymatic reactions, borrowing from fatty acid and polyketide synthesis principles, can be assembled to produce specific branched-chain compounds. oup.comnih.gov
Table 2: Engineered CoA-Dependent Pathway Modules for 4-Methylpentanol Synthesis
| Module | Function | Key Intermediates |
|---|---|---|
| 1 | Modified valine biosynthesis | Isobutyrate |
| 2 | Isobutyrate activation | Isobutyryl-CoA |
| 3 | Condensation and reduction | Isobutyryl-CoA, Acetyl-CoA, 4-Methylvalerate (4MV) |
Occurrence in Plant and Biological Systems
This compound (also known as methyl isocaproate or methyl isohexanoate) is a naturally occurring ester found in a variety of plants. smolecule.com It is recognized for its fruity aroma, often with notes of banana and pineapple, which contributes to its use as a flavoring agent. smolecule.com This compound is a fatty acid methyl ester with the chemical formula C₇H₁₄O₂. smolecule.comnih.gov
Volatile Organic Compound (VOC) Profiles in Plants (e.g., Coffee Berry, Passion Fruit)
This compound and its analogs are significant components of the volatile organic compound (VOC) profiles of several plants, contributing to their characteristic aromas.
In the yellow-orange exocarp stage of coffee berries (Coffea arabica), a diverse array of approximately 50 oxygen-containing volatile compounds has been identified. researchgate.net Among these, methyl 3-ethyl-4-methylpentanoate was found to be a major constituent. researchgate.netplos.org The VOC profile of coffee berries is complex, with esters, cyclic compounds, and benzyl (B1604629) compounds making up a significant portion of the identified substances. researchgate.net Overripe berries, in particular, exhibit high volatile emissions dominated by esters. researchgate.net
Research on passion fruit (Passiflora edulis) has also identified various esters contributing to its distinct aroma. While this compound itself is not always the most prominent, related esters play a crucial role. For instance, in yellow passion fruit, esters like ethyl 4-methylpentanoate, 4-methylpentyl 4-methylpentanoate, and 4-methylpentyl 3-methylbutanoate are noted for their fruity and exotic notes. researchgate.net The aroma profile of passion fruit is a complex mixture of esters, alcohols, ketones, and terpenes. researchgate.netvilniustech.lt Different studies on passion fruit have identified a wide range of volatile compounds, with esters consistently being a major class. vilniustech.ltcabidigitallibrary.org For example, one study found 28 different esters in passion fruit pulp. cabidigitallibrary.org
The following table provides a summary of the occurrence of this compound and related esters in the VOC profiles of coffee berry and passion fruit.
Presence and Formation in Fermented Products (e.g., Wine)
In wine , the presence of various ethyl esters, including those derived from branched-chain fatty acids, is crucial for the fruity aromatic expression. ives-openscience.eu While many esters are produced by yeast during alcoholic fermentation, some, like ethyl 2-hydroxy-4-methylpentanoate, increase in concentration during aging. ives-openscience.eudoi.org This suggests a dual formation pathway: initial production by Saccharomyces cerevisiae from amino acids, followed by chemical esterification from the corresponding acids during aging. ives-openscience.eu
Studies have shown that the concentration of certain esters can be influenced by factors such as the nitrogen content of the must and the specific strains of yeast and lactic acid bacteria involved in fermentation. doi.org For instance, ethyl 4-methylpentanoate has been identified in wines and its concentration can be affected by the fermentation process. nih.govembrapa.br
The table below details the presence and formation of this compound and related esters in fermented products.
Compound Names Mentioned
Chemical Reactivity and Reaction Mechanisms of Methyl 4 Methylpentanoate
Hydrolysis and Transesterification Reaction Mechanisms
Methyl 4-methylpentanoate (B1230305), as a typical ester, undergoes hydrolysis and transesterification reactions, which are fundamental to its chemical transformations. These reactions can be catalyzed by either acids or bases, and can also be facilitated by enzymes.
Hydrolysis: In the presence of water, methyl 4-methylpentanoate can be hydrolyzed to its constituent carboxylic acid (4-methylpentanoic acid) and alcohol (methanol). smolecule.comsolubilityofthings.com This reaction is typically slow but can be significantly accelerated by a catalyst.
Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a methanol (B129727) molecule yield the carboxylic acid and regenerate the acid catalyst. youtube.com Every step in the acid-catalyzed hydrolysis is reversible. youtube.com
Transesterification: This process involves the transformation of this compound into a different ester by reacting it with an alcohol in the presence of an acid or base catalyst. smolecule.commasterorganicchemistry.com This reaction is crucial in processes like biodiesel production. smolecule.com
Acid-Catalyzed Transesterification: The mechanism is analogous to acid-catalyzed hydrolysis. It follows a Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation (PADPED) sequence. masterorganicchemistry.com The carbonyl group is first protonated, followed by nucleophilic attack from the new alcohol. After a series of proton transfers, the original methanol molecule is eliminated, and the new ester is formed. To drive the equilibrium towards the desired product, the reactant alcohol is often used as the solvent. masterorganicchemistry.com
Base-Catalyzed Transesterification: An alkoxide, corresponding to the new alcohol, acts as a nucleophile and attacks the carbonyl carbon of the ester. This proceeds through a two-step addition-elimination mechanism, forming a tetrahedral intermediate from which the original methoxide (B1231860) group is eliminated to yield the new ester. masterorganicchemistry.com
Enzymatic Transesterification: Lipases, such as Candida antarctica Lipase B (CALB), can effectively catalyze transesterification reactions under mild conditions. researchgate.net The mechanism involves the formation of an acyl-enzyme intermediate within the enzyme's active site, followed by nucleophilic attack from an alcohol to release the new ester. researchgate.net Enzymatic methods are noted for their high selectivity and sustainability. researchgate.net
Combustion Chemistry of this compound
The combustion of this compound, often studied through its isomer methyl pentanoate (MPe) as a biodiesel surrogate, involves a complex network of elementary reactions. acs.orgresearchgate.netresearchgate.net
High-Temperature Oxidation Mechanisms
At high temperatures, the oxidation of this compound is initiated primarily by H-atom abstraction reactions, rather than unimolecular decomposition. researchgate.net In flame conditions, radicals diffusing from the high-temperature zone ensure that the fuel is almost completely consumed through bimolecular reactions. researchgate.net
Detailed kinetic models for similar esters like methyl pentanoate (MPe) and methyl hexanoate (B1226103) show that H-atom abstraction is the dominant fuel consumption pathway. osti.govnsc.ru The primary radicals abstracting hydrogen from the fuel molecule are hydroxyl (OH) in stoichiometric flames and hydrogen (H) atoms in rich flames. researchgate.net For methyl pentanoate, abstraction from the C2 position (alpha to the carbonyl group) is consistently the most significant pathway, accounting for approximately 40% of the initial fuel consumption. Abstraction from the other secondary C-H positions contributes about 20% each. researchgate.net The resulting fuel radicals then undergo further reactions, primarily β-scission. researchgate.net
Radical Isomerization and Decomposition Pathways
Once the initial fuel radicals are formed via H-atom abstraction, they undergo decomposition or isomerization. The primary decomposition route for the resulting radicals is β-scission, which breaks the C-C bond beta to the radical site, producing an alkene and a smaller radical. researchgate.net
Theoretical studies on methyl pentanoate (MPe) radicals have provided detailed insights into these pathways. researchgate.netresearchgate.net
Decomposition: Unimolecular decomposition of the parent molecule, methyl pentanoate, has been found to be dominated by two main channels at high and low temperatures, respectively: MP = CH3OC(=O)CH2• + •CH2CH2CH3 and MP = CH3OC(=O)CH3 + CH2=CHCH3. researchgate.net However, in flame conditions, H-abstraction dominates over unimolecular decomposition. researchgate.net The primary radicals formed from MPe decompose mainly via β-scission at rates comparable to those in conventional hydrocarbon fuels. researchgate.net
Isomerization: Isomerization reactions, involving internal H-atom transfers within the fuel radical, play a minor role in the consumption of most MPe radicals. researchgate.net However, these reactions can be significant for converting certain radicals into more stable, resonantly stabilized forms. For instance, isomerization of the '4'-methyl pentanoate and '5'-methyl pentanoate radicals can produce the more stable '2'-methyl pentanoate radical, further enhancing the dominance of pathways involving this specific radical. researchgate.net
Kinetic Modeling of this compound Flame Structures
Kinetic modeling is a critical tool for understanding the intricate details of combustion. Detailed chemical kinetic mechanisms have been developed for methyl esters, including methyl pentanoate (MPe), to simulate their flame structures. osti.govnsc.ru These models are often validated against experimental data obtained from techniques like molecular beam mass spectrometry in burner-stabilized flames. acs.orgosti.gov
Studies on premixed laminar flames of methyl pentanoate have been conducted at various pressures (e.g., 20 Torr and 1 atm) and equivalence ratios. osti.govresearchgate.net A detailed kinetic model was extended to simulate the combustion of MPe, showing good agreement between computed and measured mole fraction profiles for reactants, intermediates, and products. osti.govnsc.ru
A reduced kinetic mechanism for methyl pentanoate combustion, consisting of 92 species and 330 elementary reactions, has also been developed. acs.org This reduced model accurately predicted the flame structure for major species and most intermediates, including hydrogen, methane (B114726), methyl radical, ethylene, and acetylene, when compared to both a full mechanism and experimental data. acs.orgresearchgate.net
| Kinetic Model Parameters for Methyl Pentanoate (MPe) Combustion | |
| Model Type | Species/Reactions |
| Detailed Mechanism | 435 species / 1875 reactions (base model) |
| Reduced Mechanism | 92 species / 330 reactions |
| Experimental Study | N/A |
Reactivity with Hydroxyl Radicals and Atmospheric Oxidation Mechanisms
The reaction with the hydroxyl (OH) radical is the primary removal pathway for many organic compounds in the troposphere. nih.gov The atmospheric oxidation of this compound is initiated by H-atom abstraction by OH radicals.
Kinetic studies on a series of methyl esters provide insight into the reactivity of this compound. Absolute rate constants for the gas-phase reactions of OH radicals with methyl esters like methyl valerate (B167501) (methyl pentanoate) have been measured. acs.org The rate constants are temperature-dependent and are crucial for estimating the atmospheric lifetime of these compounds.
The reaction proceeds via abstraction of a hydrogen atom from different sites on the alkyl chain or the methoxy (B1213986) group. Theoretical studies on methyl propanoate indicate that H-abstraction from the carbon atom alpha to the carbonyl group is the dominant channel at room temperature. acs.org
| Rate Constants for OH Radical Reactions with Methyl Esters at Room Temperature | |
| Ester | Rate Constant (k) in 10⁻¹² cm³ molecule⁻¹ s⁻¹ |
| Methyl propionate | 0.83 ± 0.09 |
| Methyl butyrate | 3.30 ± 0.25 |
| Methyl valerate (Methyl pentanoate) | 4.83 ± 0.55 |
| Methyl caproate | 7.15 ± 0.70 |
The resulting alkyl radical reacts rapidly with molecular oxygen (O₂) to form a peroxy radical (RO₂). The subsequent fate of the peroxy radical, involving reactions with NO, HO₂, or other RO₂ radicals, determines the final oxidation products and contributes to atmospheric ozone and secondary organic aerosol formation. nih.gov
Mechanistic Investigations of Ester Formation and Cleavage
The formation and cleavage of the ester bond in this compound are governed by well-understood organic reaction mechanisms.
Ester Formation (Esterification): this compound is typically synthesized via the Fischer esterification of 4-methylpentanoic acid with methanol in the presence of an acid catalyst, such as sulfuric acid. smolecule.com The mechanism is the reverse of acid-catalyzed hydrolysis. It involves the initial protonation of the carboxylic acid's carbonyl oxygen, followed by nucleophilic attack by methanol. A tetrahedral intermediate is formed, and after proton transfers, a water molecule is eliminated to yield the protonated ester. Final deprotonation gives the this compound product. smolecule.com
Another synthetic route involves the transesterification of other esters or triglycerides with methanol. smolecule.com A laboratory-scale synthesis of the parent acid, 4-methylpentanoic acid, can be achieved through malonic ester synthesis, which is then followed by esterification. quora.com
Ester Cleavage: The primary mechanism for cleavage is hydrolysis, as detailed in section 4.1. This reaction breaks the ester bond to yield the corresponding carboxylic acid and alcohol. smolecule.comsolubilityofthings.com
Beyond simple hydrolysis, specific chemical methods can be employed for ester cleavage. For instance, protocols have been developed for the chemoselective cleavage of ester and amide bonds under specific conditions. acs.org Another specialized mechanism is photocleavage, where esters containing a photolabile group, such as a coumarin-4-yl-methyl group, can be cleaved upon light excitation. nih.gov This process involves a heterolytic ester cleavage to form a singlet ion pair, which then hydrolyzes to the final products. nih.gov While not standard for a simple alkyl ester like this compound, these advanced methods highlight the diverse ways ester bonds can be mechanistically targeted and cleaved.
Advanced Analytical and Spectroscopic Characterization in Research Contexts
Chromatographic Techniques for Separation and Identification
Chromatography is a fundamental tool for separating the components of a mixture. For a volatile compound like methyl 4-methylpentanoate (B1230305), gas chromatography is often the method of choice.
Gas chromatography-mass spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.net This method is routinely used for the analysis of volatile and semi-volatile compounds. mdpi.com In the context of methyl 4-methylpentanoate, GC-MS allows for its effective separation from other components in a complex mixture and its subsequent identification based on its unique mass spectrum. hmdb.canih.gov
The mass spectrum of a compound is a fingerprint, showing the fragmentation pattern of the molecule upon ionization. For this compound, the predicted GC-MS spectrum (at 70eV) shows a characteristic pattern that can be used for its identification. hmdb.cahmdb.ca This technique is invaluable in flavor and fragrance analysis, where it is used to identify key aroma compounds in various products. researchgate.netwiley.com
Table 1: Predicted GC-MS Data for this compound
| Property | Value |
| HMDB ID | HMDB0036238 |
| Spectrum Type | GC-MS (Non-derivatized) |
| Ionization Energy | 70eV |
| Mode | Positive |
| Top Peak (m/z) | 74 |
| 2nd Highest Peak (m/z) | 43 |
| Data sourced from the Human Metabolome Database. hmdb.canih.gov |
For highly complex mixtures, comprehensive two-dimensional gas chromatography (GC×GC) offers enhanced separation power compared to conventional one-dimensional GC. mdpi.com This technique utilizes two different chromatographic columns with distinct separation mechanisms, providing a much higher resolution of the components. In the analysis of complex samples like wine or distilled beverages, where numerous esters and other volatile compounds are present, GC×GC coupled with mass spectrometry (GC×GC-MS) can be employed for the detailed characterization of compounds including ethyl esters of methylpentanoic acid. psu.edu This powerful technique allows for the separation of co-eluting compounds that might otherwise be difficult to resolve.
While gas chromatography is ideal for volatile compounds, liquid chromatography-mass spectrometry (LC-MS) is a crucial technique for the analysis of less volatile or thermally labile compounds. acs.org In the context of esters, LC-MS has been successfully used for the identification and quantification of a wide range of related compounds, including fatty acid esters and cholesteryl esters. acs.orgchromatographyonline.comacs.orgresearchgate.net
The development of methods like reversed-phase LC-MS allows for the robust analysis of these molecules in various biological and food matrices. acs.orgacs.org For instance, high-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (HPLC-QTOF-MS) has been shown to be effective for the direct analysis of wax esters. chromatographyonline.com Although not the primary method for a volatile compound like this compound itself, LC-MS is indispensable for studying its less volatile precursors or related ester compounds in a broader research context. nih.govnih.gov
Sample preparation is a critical step in chemical analysis, and solid-phase extraction (SPE) is a widely used technique for the isolation and concentration of analytes from a sample matrix. researchgate.netmdpi.com SPE can effectively remove impurities and enrich the target compounds, leading to a more sensitive and accurate analysis. mdpi.com
In the analysis of flavors and aromas, SPE is employed to extract key compounds from complex matrices like wine, beer, and other beverages. psu.edureading.ac.ukresearchgate.net For example, a method has been developed for the quantitative determination of ethyl 2-, 3-, and 4-methylpentanoate in wine and spirits using SPE with a LiChrolut EN bed for extraction. psu.eduresearchgate.net Similarly, SPE has been utilized for the selective isolation of 2-, 3-, and 4-methylpentanoic acids from wine, which are precursors to their corresponding esters. nih.gov This pre-concentration step is often essential for detecting trace levels of these impactful aroma compounds.
Spectroscopic Methodologies for Structural Elucidation and Kinetic Studies
Spectroscopic techniques provide detailed information about the molecular structure and can be used to confirm the identity of a compound and study its chemical transformations.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the elucidation of molecular structure. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms within a molecule, respectively.
For this compound, the predicted ¹H NMR spectrum would show distinct signals corresponding to the different types of protons in the molecule, such as the methyl ester group, the branched methyl groups, and the methylene (B1212753) protons. Similarly, the ¹³C NMR spectrum would reveal the chemical shifts of each unique carbon atom. rsc.orgspectrabase.comrsc.org These spectra serve as a definitive confirmation of the compound's structure. nih.govhmdb.canp-mrd.org
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted Chemical Shift (ppm) |
| C1 (ester carbonyl) | 174.5 |
| C2 (methylene) | 34.5 |
| C3 (methylene) | 28.0 |
| C4 (methine) | 22.5 |
| C5 (branched methyl) | 22.5 |
| C6 (ester methyl) | 51.5 |
| Note: These are predicted values and may vary slightly from experimental data. |
This comprehensive suite of analytical techniques provides researchers with the necessary tools to separate, identify, and structurally characterize this compound with a high degree of confidence, enabling its study in various scientific contexts.
Fourier Transform Infrared (FTIR) Spectroscopy in Functional Group Analysis
Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. In the context of this compound, FTIR analysis reveals characteristic absorption bands that correspond to the vibrations of its specific chemical bonds.
The most prominent feature in the FTIR spectrum of this compound is the strong absorption band associated with the carbonyl (C=O) group of the ester. This stretching vibration typically appears in the range of 1760-1690 cm⁻¹. For this compound, this peak is observed around 1745 cm⁻¹, which is indicative of a saturated ester.
The spectrum also displays a series of peaks in the 3000-2850 cm⁻¹ region, which are attributed to the C-H stretching vibrations of the alkane portions of the molecule. Specifically, the sp³ C-H bond stretching in alkanes is typically observed around 2900 cm⁻¹. Additionally, C-H bending and rocking vibrations can be seen at lower wavenumbers, such as the C-H bend (scissoring) from 1470-1450 cm⁻¹ and the methyl C-H rock from 1370-1350 cm⁻¹.
The C-O stretching vibrations of the ester group also produce characteristic bands. There are typically two C-O stretching bands for an ester, one for the C-O single bond of the alcohol moiety and another for the C-O single bond of the carboxylic acid moiety. These are generally found in the 1320-1210 cm⁻¹ range.
Table 1: Characteristic FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Observed Wavenumber (cm⁻¹) |
| Carbonyl (C=O) | Stretch | 1760-1690 | ~1745 |
| Alkane C-H | Stretch | 3000-2850 | ~2900 |
| Alkane C-H | Bend (Scissoring) | 1470-1450 | ~1450 |
| Methyl C-H | Rock | 1370-1350 | Not specified |
| Ester C-O | Stretch | 1320-1210 | Not specified |
Molecular Beam Mass Spectrometry with Tunable Photoionization for Flame Studies
Mass Spectrometry Fragmentation Analysis and Theoretical Spectrum Generation
Mass spectrometry is a crucial technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. The electron ionization (EI) mass spectrum of this compound provides a unique fingerprint of the molecule.
Upon ionization, the molecular ion ([M]⁺) is formed, which for this compound has a mass-to-charge ratio (m/z) of 130.1. This molecular ion can then undergo various fragmentation pathways, leading to the formation of smaller, characteristic fragment ions.
One of the most significant fragmentation patterns in esters is the McLafferty rearrangement, which involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the cleavage of the alpha-beta carbon-carbon bond. For this compound, this would result in the formation of a neutral enol and a charged alkene.
Another common fragmentation is the alpha-cleavage, where the bond adjacent to the carbonyl group is broken. This can lead to the loss of the methoxy (B1213986) group (-OCH₃) to form an acylium ion with an m/z of 101, or the loss of the isobutyl group to form an ion with an m/z of 59.
The base peak in the mass spectrum of a related compound, ethyl 4-methylpentanoate, is observed at m/z 88. This suggests that a similar fragmentation leading to a prominent peak may occur for the methyl ester.
Theoretical mass spectra can be generated based on known fragmentation rules and computational chemistry. These theoretical spectra can then be compared with experimental data to confirm the identity of the compound and understand its fragmentation behavior.
Table 2: Predicted and Observed Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment Ion | Fragmentation Pathway |
| 130 | [C₇H₁₄O₂]⁺ (Molecular Ion) | Electron Ionization |
| 101 | [C₆H₁₃O]⁺ | Loss of -OCH₃ |
| 99 | [C₅H₇O₂]⁺ | Not specified |
| 88 | Not specified | Prominent in related ethyl ester |
| 59 | [C₂H₃O₂]⁺ | Loss of isobutyl group |
| 43 | [C₃H₇]⁺ | Isobutyl cation |
Table 3: Compound Names Mentioned in the Article
| Compound Name |
| This compound |
| Ethyl 4-methylpentanoate |
| Methyl 4-pentenoate |
| 3-Hydroxy-4-methylpentanoic Acid |
| Methyl 4-methoxypentanoate |
| gamma-valerolactone |
| Pentyl 4-methylpentanoate |
| Methyl 4-methyl-3-oxopentanoate |
| Pentanoic acid, 4-methyl- |
| 2-hexanone |
| butanal |
Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. In the context of this compound, FTIR analysis reveals characteristic absorption bands that correspond to the vibrations of its specific chemical bonds.
The most prominent feature in the FTIR spectrum of this compound is the strong absorption band associated with the carbonyl (C=O) group of the ester. This stretching vibration typically appears in the range of 1760-1690 cm⁻¹. For this compound, this peak is observed around 1745 cm⁻¹, which is indicative of a saturated ester.
The spectrum also displays a series of peaks in the 3000-2850 cm⁻¹ region, which are attributed to the C-H stretching vibrations of the alkane portions of the molecule. Specifically, the sp³ C-H bond stretching in alkanes is typically observed around 2900 cm⁻¹. Additionally, C-H bending and rocking vibrations can be seen at lower wavenumbers, such as the C-H bend (scissoring) from 1470-1450 cm⁻¹ and the methyl C-H rock from 1370-1350 cm⁻¹.
The C-O stretching vibrations of the ester group also produce characteristic bands. There are typically two C-O stretching bands for an ester, one for the C-O single bond of the alcohol moiety and another for the C-O single bond of the carboxylic acid moiety. These are generally found in the 1320-1210 cm⁻¹ range.
Table 1: Characteristic FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Observed Wavenumber (cm⁻¹) |
| Carbonyl (C=O) | Stretch | 1760-1690 | ~1745 |
| Alkane C-H | Stretch | 3000-2850 | ~2900 |
| Alkane C-H | Bend (Scissoring) | 1470-1450 | ~1450 |
| Methyl C-H | Rock | 1370-1350 | Not specified in search results |
| Ester C-O | Stretch | 1320-1210 | Not specified in search results |
Molecular Beam Mass Spectrometry with Tunable Photoionization for Flame Studies
Molecular beam mass spectrometry (MBMS) coupled with tunable vacuum ultraviolet (VUV) photoionization is a sophisticated technique used to analyze the chemical composition of flames. This method allows for the identification of various stable and intermediate species, including isomers, which is crucial for understanding the complex reaction kinetics of combustion.
While specific studies on this compound are not detailed in the provided results, extensive research has been conducted on similar and larger methyl esters like methyl pentanoate and methyl hexanoate (B1226103). These studies provide valuable insights into the expected behavior of this compound in flame environments.
In flame studies of methyl pentanoate, MBMS with tunable VUV photoionization has been used to measure the mole fraction profiles of reactants, major products, and numerous intermediates in both stoichiometric and fuel-rich premixed laminar flames at low and atmospheric pressures. This technique has enabled the identification of key reaction pathways.
The dominant initial reaction for methyl esters in flames is H-atom abstraction from the fuel molecule. For linear methyl esters, abstraction at the '2' position (the carbon adjacent to the carbonyl group) is favored. The resulting radical then undergoes β-scission, leading to the formation of smaller, unsaturated esters and alkyl radicals. For instance, in methyl pentanoate flames, the '2'-methyl pentanoate radical is a key intermediate.
The combustion of these esters produces a variety of intermediates, including formaldehyde (B43269), methane (B114726), acetylene, and ethene. The specific distribution of these intermediates is influenced by the fuel structure. For example, studies on isomeric esters like methyl acetate (B1210297) and ethyl formate (B1220265) have shown that their different structures lead to preferential formation of different aldehydes (formaldehyde vs. acetaldehyde).
Table 2: Key Intermediates Identified in Flame Studies of Related Methyl Esters
| Intermediate Species | Significance |
| Methyl 2-pentenoate (MP2D) | Formed from the decomposition of the '2'-methyl pentanoate radical. |
| Ethene | A major intermediate product from the decomposition of alkyl radicals. |
| Formaldehyde | A common oxygenated intermediate in ester combustion. |
| Methyl radical | A primary product from the decomposition of larger radicals. |
| Acetylene | A common product in fuel-rich flames. |
Mass Spectrometry Fragmentation Analysis and Theoretical Spectrum Generation
Mass spectrometry is a crucial technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. The electron ionization (EI) mass spectrum of this compound provides a unique fingerprint of the molecule.
Upon ionization, the molecular ion ([M]⁺) is formed, which for this compound has a mass-to-charge ratio (m/z) of 130.1. This molecular ion can then undergo various fragmentation pathways, leading to the formation of smaller, characteristic fragment ions.
One of the most significant fragmentation patterns in esters is the McLafferty rearrangement, which involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the cleavage of the alpha-beta carbon-carbon bond. For this compound, this would result in the formation of a neutral enol and a charged alkene.
Another common fragmentation is alpha-cleavage, where the bond adjacent to the carbonyl group is broken. This can lead to the loss of the methoxy group (-OCH₃) to form an acylium ion with an m/z of 101, or the loss of the isobutyl group to form an ion with an m/z of 59.
The base peak in the mass spectrum of a related compound, ethyl 4-methylpentanoate, is observed at m/z 88. This suggests that a similar fragmentation leading to a prominent peak may occur for the methyl ester.
Theoretical mass spectra can be generated based on known fragmentation rules and computational chemistry. These theoretical spectra can then be compared with experimental data to confirm the identity of the compound and understand its fragmentation behavior.
Table 3: Predicted and Observed Mass Spectrometry Fragments for this compound and Related Compounds
| m/z | Proposed Fragment Ion | Fragmentation Pathway | Reference Compound |
| 130 | [C₇H₁₄O₂]⁺ (Molecular Ion) | Electron Ionization | This compound |
| 101 | [C₆H₁₃O]⁺ | Loss of -OCH₃ | This compound |
| 99 | [C₅H₇O₂]⁺ | Not specified | Ethyl 4-methylpentanoate |
| 88 | Not specified | Prominent in related ethyl ester | Ethyl 4-methylpentanoate |
| 59 | [C₂H₃O₂]⁺ | Loss of isobutyl group | This compound |
| 43 | [C₃H₇]⁺ | Isobutyl cation | Ethyl 4-methylpentanoate |
Theoretical and Computational Chemistry Investigations of Methyl 4 Methylpentanoate
Quantum Chemical Calculations of Molecular Properties and Reactivity
Quantum chemistry is a fundamental branch of theoretical chemistry that applies quantum mechanics to predict molecular properties and behavior. jocpr.com By solving approximations of the Schrödinger equation, these methods can accurately calculate a wide range of properties, including equilibrium geometries (bond lengths and angles), energetic properties (enthalpy, free energy), and spectroscopic characteristics. jocpr.com These calculations are crucial for understanding chemical bonding, reactivity, and reaction mechanisms. jocpr.com
For esters similar to methyl 4-methylpentanoate (B1230305), such as methyl pentanoate, researchers employ sophisticated quantum chemical methods to investigate their unimolecular decomposition. researchgate.net Density Functional Theory (DFT) is a common approach, with functionals like M06-2X combined with basis sets such as cc-pVTZ used to optimize the geometries of reactants, transition states, and products. researchgate.net To obtain highly accurate energy barriers for reactions, more advanced methods like Domain-based Local Pair Natural Orbital Coupled Cluster with Singles, Doubles, and Perturbative Triples (DLPNO-CCSD(T)) are used. researchgate.net These calculations provide essential thermodynamic data and potential energy surfaces for identified reaction channels, including intramolecular hydrogen shifts and various bond fissions. researchgate.net
Table 1: Common Quantum Chemical Methods and Their Applications
| Method/Theory | Application | Reference |
|---|---|---|
| Density Functional Theory (DFT) (e.g., B3LYP, M06-2X) | Geometry optimization, frequency calculations, predicting nucleophilicity. | researchgate.net |
| Coupled Cluster (e.g., DLPNO-CCSD(T)) | High-accuracy single-point energy calculations, determination of reaction barrier heights. | researchgate.net |
These computational techniques can predict the most favorable reaction pathways and the energies required to initiate them, offering a detailed picture of molecular reactivity. jocpr.com
Kinetic Modeling of Gas-Phase Reactions and Combustion Processes
Kinetic modeling is used to simulate the complex network of chemical reactions that occur during gas-phase processes like pyrolysis and combustion. These models are essential for understanding and predicting the behavior of fuels. For methyl esters, which are surrogates for biodiesel, detailed chemical kinetic models have been developed and refined over the past two decades. bac-lac.gc.ca
The development of these models often starts with fundamental data from quantum chemical calculations. For instance, in the study of methyl pentanoate pyrolysis, researchers identified ten primary unimolecular decomposition channels, including four intramolecular H-shifts and six C–C and C–O bond fissions. researchgate.net The high-pressure limit rate constants for these elementary reactions are calculated using Transition State Theory (TST), while the pressure-dependent phenomenological rate constants are determined using theories like the Rice-Ramsperger-Kassel-Marcus/master equation (RRKM/ME) theory. researchgate.net This allows for the calculation of reaction rates over a wide range of temperatures (e.g., 500–2000 K) and pressures (e.g., 0.01–100 atm). researchgate.net
Branching ratio analysis of methyl pentanoate decomposition indicates that different reaction pathways dominate at different temperatures. researchgate.net
Low Temperatures: The dominant channel is the reaction producing methyl acetate (B1210297) and propene (MP = CH3OC(=O)CH3 + CH2CHCH3). researchgate.net
High Temperatures: The dominant channel shifts to a reaction yielding a methyl radical and another radical species (MP = CH3OC(=O)CH2 + CH2CH2CH3). researchgate.net
These detailed mechanisms are often too large for practical combustion simulations, leading to the development of reduced or skeletal mechanisms. researchgate.netosti.gov These smaller models, containing fewer species and reactions, are validated against a wide array of experimental data from shock tubes, jet-stirred reactors, and burner-stabilized flames. bac-lac.gc.caresearchgate.net For methyl pentanoate, kinetic models have been successfully validated against experimental data on flame structures, flame propagation velocities, and ignition delay times. researchgate.netosti.gov
Table 2: Key Intermediates in Methyl Pentanoate Combustion
| Intermediate Species | Reference |
|---|---|
| Hydrogen | researchgate.net |
| Methane (B114726) | researchgate.netosti.gov |
| Methyl radical | researchgate.netosti.gov |
| Ethylene | researchgate.net |
| Acetylene | researchgate.netosti.gov |
| Formaldehyde (B43269) | osti.gov |
| Methyl propenoate | researchgate.netosti.gov |
Molecular Dynamics Simulations and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov These all-atom simulations provide a molecular-level view of the dynamics of gas-phase and condensed-phase systems, governed by intermolecular interaction potentials, often described by force fields. nih.govgatech.edu Understanding these interactions is fundamental to explaining liquid structure, solvation energies, and crystal structures. gatech.edu
While specific MD simulation studies on methyl 4-methylpentanoate are not widely published, the methodology is applicable. Simulations on related molecules, such as (S)-methyl 2-acrylamido-4-methylpentanoate, have been performed using force fields like the Chemistry at HARvard Molecular Mechanics (CHARMM) package. umich.edu For this compound, MD simulations could provide insight into its bulk liquid properties, transport phenomena, and interactions with other molecules in a mixture.
The process involves:
Defining a Force Field: An empirical energy function (force field) is chosen to describe the potential energy of the system as a function of its atomic coordinates. This includes terms for bonds, angles, dihedrals, and non-bonded interactions (van der Waals and electrostatic).
System Setup: A simulation box is created, typically filled with molecules of this compound at a desired density and temperature.
Simulation: Newton's equations of motion are integrated numerically to trace the trajectory of each atom over time, allowing for the calculation of macroscopic properties from the microscopic behavior. nih.gov
These simulations are critical for understanding how intermolecular forces, such as London dispersion forces and dipole-dipole interactions, dictate the physical properties of the compound. gatech.edu
Structure-Activity Relationship (SAR) Modeling for Chemical Reactivity Insights
Structure-Activity Relationship (SAR) modeling is a technique used to understand how the chemical structure of a compound influences its properties or "activity". collaborativedrug.com While commonly associated with predicting the biological activity of drug candidates, the principles of SAR are also applicable to chemical reactivity. collaborativedrug.comchemrxiv.org The core idea is that similar compounds are likely to have similar physical and biological properties. collaborativedrug.com
In the context of this compound, SAR modeling can be used to correlate its structural features with its combustion reactivity and compare it to other methyl esters. Key structural features that influence reactivity include:
Chain Length: The length of the alkyl chain in esters affects properties like soot reactivity. researchgate.net
Branching: The presence and position of methyl branching, as in the "iso-" structure of 4-methylpentanoate, can alter reaction pathways and rates compared to straight-chain isomers like methyl pentanoate.
Ester Group: The ester functional group itself introduces unique reaction pathways not present in alkanes, influencing the formation of specific intermediates and products. bac-lac.gc.ca
Role in Chemical Ecology and Interspecies Chemical Communication
Pheromonal Components and Attractants in Insects
Chemical communication is a cornerstone of insect behavior, governing processes from mating to aggregation. Volatile organic compounds, including esters like methyl 4-methylpentanoate (B1230305) and its derivatives, are frequently employed as pheromones and attractants.
While methyl 4-methylpentanoate itself is a known volatile, its analog, methyl 3-ethyl-4-methylpentanoate , has been specifically identified as a key component in the chemical signaling of certain ant species. In the slave-making ant genus Polyergus, this compound is a crucial part of the female sex pheromone. antwiki.orgresearchgate.net For instance, it has been identified in the secretions of virgin queens of Polyergus lucidus and Polyergus sanwaldi. antwiki.orgresearchgate.net The pheromone blend of these species is complex, often involving a major conserved component, methyl 6-methylsalicylate , and a species-specific minor component, which in the P. lucidus group is methyl (R)-3-ethyl-4-methylpentanoate. antwiki.org
In the context of bark beetles, studies on the coffee berry borer (Hypothenemus hampei), a type of scolytine beetle, have investigated the role of various volatile compounds from its host plant, the coffee berry. Among the identified compounds was methyl 3-ethyl-4-methylpentanoate. nih.gov This discovery points to the intricate chemical relationship between the beetle and its host, where plant-derived volatiles can be co-opted or used as cues in the beetle's chemical ecology. nih.gov
The identification of these compounds is intrinsically linked to their behavioral effects, which are elucidated through laboratory and field-based assays. For Polyergus ants, the blend of methyl 6-methylsalicylate and methyl (R)-3-ethyl-4-methylpentanoate has been shown to be a potent sex attractant for males. antwiki.org Field trials have demonstrated that males of Polyergus lucidus are specifically attracted to a lure containing this species-specific ester, suggesting its role in reproductive isolation among sympatric species. antwiki.org The optimal ratio for attraction in the P. lucidus group was found to be approximately 100:1 of the salicylate (B1505791) to the ester. antwiki.org
Behavioral studies on the coffee berry borer revealed a more complex response to methyl 3-ethyl-4-methylpentanoate. In Y-tube olfactometer assays, this compound elicited a significant attractive response from female beetles at a specific dose (75 ng), while other concentrations resulted in avoidance or no significant response. nih.gov This dose-dependent reaction is a common feature in insect chemical communication, where the concentration of a semiochemical can convey different information.
The following table summarizes the findings from behavioral assays on an analog of this compound.
Table 1: Behavioral Response to Methyl 3-ethyl-4-methylpentanoate in Insects
| Insect Species | Compound Tested | Behavioral Response | Ecological Significance |
|---|---|---|---|
| Polyergus lucidus (Slave-making ant) | Methyl (R)-3-ethyl-4-methylpentanoate (in blend with methyl 6-methylsalicylate) | Attraction of males | Sex attractant, potential role in reproductive isolation. antwiki.org |
| Hypothenemus hampei (Coffee berry borer) | Methyl 3-ethyl-4-methylpentanoate | Attraction at 75 ng; avoidance at other concentrations. nih.gov | Host-finding cue; demonstrates a dose-dependent response. nih.gov |
| Antestiopsis thunbergii (Antestia bug) | Methyl 3-ethyl-4-methylpentanoate (in a three-component blend) | High attraction of nymphs and adults. icipe.orgresearchgate.net | Host-selection cue; part of an attractive blend from unripe coffee berries. icipe.orgresearchgate.net |
Plant-Insect Chemical Interactions
The chemical dialogues between plants and insects are multifaceted, with plant-produced volatiles acting as crucial signals for herbivorous insects. hebmu.edu.cnresearchgate.netresearchgate.netsemanticscholar.org These chemical cues guide insects to suitable hosts for feeding and oviposition. hebmu.edu.cnresearchgate.netresearchgate.netsemanticscholar.org
Research on the Antestia bug (Antestiopsis thunbergii), a significant pest of Arabica coffee, has identified methyl 3-ethyl-4-methylpentanoate as a key attractant. icipe.org This compound is one of several volatiles emitted by unripe coffee berries. Behavioral assays using a Y-tube olfactometer demonstrated that a synthetic blend containing anisole , methyl 3-ethyl-4-methylpentanoate, and (5S,7S)-conophthorin was highly attractive to both nymphs and adult Antestia bugs. icipe.orgresearchgate.net This finding underscores the role of this ester as part of a complex odor bouquet that signals a suitable host plant for the insect. icipe.org
Microbial Chemical Signaling and Volatile Metabolite Production
Microorganisms are prolific producers of a vast array of volatile organic compounds (VOCs), which are involved in intra- and interspecies communication. This compound has been identified as a metabolite in several microbial species.
It is one of 120 volatile compounds identified in a study of metabolites from Streptomyces bacteria. studysoup.comchegg.com Furthermore, it has been detected in the headspace of Koji fermented with Bacillus amyloliquefaciens, a process used in the production of soy sauce. jmb.or.kr
In a related context, the fermentation of Jerusalem artichoke juice leads to a significant increase in the concentration of ethyl 4-methylpentanoate , an analog of this compound. mdpi.compreprints.org Its concentration was observed to rise from 0.59 µg/L to 492.01 µg/L, contributing to the fruity aroma of the fermented product. mdpi.compreprints.org This highlights the role of microbial metabolism in generating flavor and aroma profiles in fermented foods. mdpi.compreprints.org
The production of such esters by microbes is a facet of their metabolic activity that can influence the chemical environment and be detected by other organisms, including insects and humans.
Table 2: Microbial Production of this compound and its Ethyl Analog
| Microbial Context | Compound | Finding | Significance |
|---|---|---|---|
| Streptomyces bacteria | This compound | Identified as one of 120 volatile metabolites. studysoup.comchegg.com | Demonstrates the production of this ester by soil-dwelling bacteria. studysoup.comchegg.com |
| Koji fermented with Bacillus amyloliquefaciens | This compound | Detected in the headspace volatiles. jmb.or.kr | Contributes to the volatile profile of fermented soy products. jmb.or.kr |
| Fermented Jerusalem artichoke juice | Ethyl 4-methylpentanoate | Concentration increased significantly during fermentation. mdpi.compreprints.org | Contributes to the fruity aroma of the final product. mdpi.compreprints.org |
Environmental Fate and Degradation Studies of Methyl 4 Methylpentanoate
Biodegradation Pathways in Environmental Matrices
The initial and most critical step in the biodegradation of Methyl 4-methylpentanoate (B1230305) is the enzymatic hydrolysis of the ester bond. This reaction is catalyzed by esterase enzymes, which are widespread in various microorganisms. The hydrolysis of Methyl 4-methylpentanoate yields 4-methylpentanoic acid and methanol (B129727). smolecule.com The subsequent degradation of these two products then proceeds via separate pathways.
Aerobic Degradation:
Under aerobic conditions, both 4-methylpentanoic acid and methanol are readily biodegradable. Methanol is utilized by a wide range of methylotrophic bacteria, which oxidize it to formaldehyde (B43269) and then to carbon dioxide and water.
The aerobic degradation of 4-methylpentanoic acid, a branched-chain fatty acid, is expected to proceed primarily through the β-oxidation pathway. This process involves the sequential removal of two-carbon units from the carboxyl end of the fatty acid. However, the presence of a methyl group on the fourth carbon (β-position relative to the next cleavage site after one round of β-oxidation) can hinder this process. In such cases, α-oxidation, the removal of a single carbon atom from the carboxyl end, may occur to bypass the branched point. The resulting intermediates are then further metabolized through central metabolic pathways, such as the citric acid cycle. Studies on the aerobic degradation of other branched-chain fatty acids have shown that they can be effectively mineralized by various soil and aquatic microorganisms. osti.gov Research on the degradation of 2-methylpentanoic acid in leachate samples showed complete aerobic degradation. osti.gov
Anaerobic Degradation:
In the absence of oxygen, the degradation of this compound also commences with the hydrolysis of the ester bond. The resulting methanol can be converted to methane (B114726) and carbon dioxide by methanogenic archaea.
The anaerobic degradation of 4-methylpentanoic acid is more complex and typically involves a consortium of syntrophic bacteria and methanogenic archaea. The branched-chain fatty acid is first activated to its corresponding acyl-CoA derivative. Subsequently, it undergoes β-oxidation, similar to the aerobic pathway, to produce acetyl-CoA and isobutyryl-CoA. These intermediates are then further metabolized to acetate (B1210297), hydrogen, and carbon dioxide by the syntrophic bacteria. Finally, methanogenic archaea utilize these products to generate methane. The degradation of branched-chain fatty acids under anaerobic conditions has been observed in various anoxic environments, including sediments and wastewater treatment systems. nih.govnih.gov
Table 1: Predicted Degradation Products of this compound
| Parent Compound | Initial Degradation Products (Hydrolysis) | Subsequent Aerobic Degradation Intermediates | Final Aerobic Degradation Products | Subsequent Anaerobic Degradation Intermediates | Final Anaerobic Degradation Products |
|---|---|---|---|---|---|
| This compound | 4-Methylpentanoic acid, Methanol | Acetyl-CoA, Isobutyryl-CoA, Propionyl-CoA | Carbon dioxide, Water | Acetate, Hydrogen, Carbon dioxide | Methane, Carbon dioxide |
The biodegradation of esters is a common metabolic capability among a diverse range of microorganisms. The key enzymes, esterases, are produced by numerous bacteria and fungi. While specific microbial strains responsible for the degradation of this compound have not been explicitly identified in the literature, it is highly probable that common soil and aquatic microorganisms possessing esterase activity can initiate its breakdown.
Studies on the degradation of other esters, such as phthalates, have implicated bacteria from the genera Nocardia and Mycobacterium as efficient degraders. These bacteria are known to produce extracellular esterases that hydrolyze the ester bonds, making the resulting acids and alcohols available for microbial uptake and metabolism.
Furthermore, the degradation of the resulting 4-methylpentanoic acid is carried out by bacteria capable of metabolizing branched-chain fatty acids. Research has shown that bacteria of the genus Pseudomonas can effectively degrade saturated branched-chain fatty acids. researchgate.net For instance, Pseudomonas resinovorans has been shown to utilize isostearic acid, a branched-chain fatty acid, as a carbon source. researchgate.net Under anaerobic conditions, the degradation of branched-chain fatty acids is carried out by syntrophic bacteria, such as those from the families Syntrophomonadaceae and Syntrophobacteraceae, in conjunction with methanogenic archaea. nih.gov
Table 2: Microorganisms Potentially Involved in this compound Degradation
| Degradation Step | Type of Microorganism | Example Genera | Metabolic Role |
|---|---|---|---|
| Initial Hydrolysis | Bacteria, Fungi | Nocardia, Mycobacterium, Pseudomonas | Production of extracellular esterases to hydrolyze the ester bond. |
| Aerobic Degradation of 4-Methylpentanoic Acid | Bacteria | Pseudomonas | β-oxidation and α-oxidation of the branched-chain fatty acid. |
| Anaerobic Degradation of 4-Methylpentanoic Acid | Syntrophic Bacteria, Methanogenic Archaea | Syntrophomonas, Methanosaeta | β-oxidation of the fatty acid and conversion of intermediates to methane. |
Atmospheric Oxidation and Lifetime Studies
In the atmosphere, volatile organic compounds like this compound are primarily removed through oxidation reactions initiated by photochemically generated free radicals. The most important oxidant in the troposphere during the daytime is the hydroxyl radical (•OH). The reaction with ozone (O₃) and nitrate (B79036) radicals (NO₃•) can also contribute to its degradation, particularly at night for the latter.
The atmospheric oxidation of this compound is expected to be initiated by the abstraction of a hydrogen atom by the •OH radical. The rate of this reaction determines the atmospheric lifetime of the compound. While the specific rate constant for the reaction of •OH with this compound has not been experimentally determined, it can be estimated based on data from structurally similar methyl esters.
Kinetic studies on the reactions of •OH radicals with a series of straight-chain methyl esters have shown that the rate constant increases with the length of the alkyl chain. nih.govacs.org For example, the rate constant for methyl valerate (B167501) (a straight-chain C6 ester) is approximately 4.83 x 10⁻¹² cm³ molecule⁻¹ s⁻¹. nih.govacs.org Given the branched structure of this compound, its rate constant is likely to be of a similar magnitude.
The atmospheric lifetime (τ) of a compound with respect to its reaction with •OH can be estimated using the following equation:
τ = 1 / (k_OH * [OH])
where k_OH is the rate constant for the reaction with •OH, and [OH] is the average concentration of •OH in the troposphere (typically assumed to be around 1 x 10⁶ molecules cm⁻³).
Assuming a rate constant similar to that of methyl valerate, the atmospheric lifetime of this compound is estimated to be on the order of a few days. This relatively short lifetime indicates that the compound is not expected to persist in the atmosphere or be transported over long distances. The oxidation products would include smaller oxygenated compounds, which are then subject to further degradation or removal from the atmosphere via wet or dry deposition.
Table 3: Atmospheric Lifetime Estimates for Methyl Esters
| Compound | k_OH (cm³ molecule⁻¹ s⁻¹) at 298 K | Estimated Atmospheric Lifetime (τ) | Reference |
|---|---|---|---|
| Methyl propionate | 0.83 x 10⁻¹² | ~14 days | nih.govacs.org |
| Methyl butyrate | 3.30 x 10⁻¹² | ~3.5 days | nih.govacs.org |
| Methyl valerate | 4.83 x 10⁻¹² | ~2.4 days | nih.govacs.org |
| This compound | ~4-5 x 10⁻¹² (Estimated) | ~2-3 days (Estimated) | - |
Future Research Horizons for this compound
This compound, a branched-chain ester, is a significant contributor to the characteristic aroma profiles of various fruits and fermented products. Its pleasant, fruity, and sweet notes, often described as pineapple- or apple-like, make it a compound of interest for the flavor and fragrance industries. While its presence and sensory impact are recognized, significant opportunities exist for deeper scientific exploration. Future research efforts are poised to unravel the complexities of its synthesis, biological origins, and ecological significance, while also paving the way for sustainable production methods. The following sections outline key directions for future investigation into this important aroma compound.
Q & A
What are the most reliable spectroscopic methods for characterizing methyl 4-methylpentanoate in synthetic chemistry?
Category : Basic
Answer :
this compound can be characterized using nuclear magnetic resonance (NMR) spectroscopy, focusing on H and C chemical shifts to confirm its branched ester structure. For example, in related esters, distinct splitting patterns in H NMR (e.g., doublets for methyl groups adjacent to chiral centers) and carbonyl carbon signals near 170 ppm in C NMR are critical . Gas chromatography-mass spectrometry (GC-MS) can further validate purity, with fragmentation patterns showing peaks at m/z corresponding to the molecular ion (CHO, MW 130.18) and key fragments like [M−OCH]. Infrared (IR) spectroscopy should confirm ester carbonyl stretches near 1725–1740 cm. Always compare data with reference spectra from authoritative databases like NIST Chemistry WebBook .
How can researchers resolve contradictions in reported reaction yields for this compound synthesis?
Category : Advanced
Answer :
Yield discrepancies often arise from differences in reaction conditions (e.g., catalyst loading, solvent polarity, or temperature gradients). To address this:
Reproduce protocols : Ensure exact replication of reagent purity, equipment calibration, and inert atmosphere conditions.
Control variables : Use design-of-experiments (DoE) to isolate factors like esterification time or acid catalyst concentration (e.g., HSO vs. p-toluenesulfonic acid).
Analytical validation : Quantify unreacted starting materials via H NMR integration or HPLC to calculate accurate conversion rates .
Statistical analysis : Apply t-tests or ANOVA to assess significance of yield variations across studies .
What experimental strategies optimize the enantioselective synthesis of this compound derivatives?
Category : Advanced
Answer :
Enantioselective synthesis requires chiral catalysts or enzymes. For example:
- Asymmetric hydrogenation : Use Ru-BINAP catalysts to reduce α,β-unsaturated precursors, monitoring enantiomeric excess (ee) via chiral GC or HPLC .
- Enzymatic resolution : Lipases (e.g., Candida antarctica) can hydrolyze racemic mixtures, with reaction progress tracked by polarimetry .
- Chiral auxiliaries : Incorporate Evans oxazolidinones to direct stereochemistry, followed by cleavage and esterification. Validate absolute configuration via X-ray crystallography (using SHELXL for refinement) .
How should researchers design stability studies for this compound under varying storage conditions?
Category : Basic
Answer :
Stability studies should assess:
Thermal degradation : Store samples at 25°C, 40°C, and 60°C for 1–6 months, analyzing degradation products via GC-MS.
Hydrolytic stability : Expose the ester to buffers (pH 3–9) and quantify hydrolysis to 4-methylpentanoic acid using H NMR .
Light sensitivity : Conduct accelerated photostability tests (ICH Q1B guidelines) with UV/visible light exposure.
Document degradation kinetics (zero- or first-order) and calculate shelf-life using Arrhenius equations .
What computational methods predict the physicochemical properties of this compound?
Category : Advanced
Answer :
Use quantum mechanical (QM) methods like DFT (B3LYP/6-311+G(d,p)) to calculate:
- LogP : Predict hydrophobicity via solute-solvent interaction energies.
- Vapor pressure : Apply Clausius-Clapeyron equations to molecular dynamics (MD) simulations.
- Reactivity : Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites. Validate predictions against experimental data (e.g., boiling point from NIST ). Tools like Gaussian or ORCA are recommended .
How can researchers mitigate safety risks when handling this compound in the lab?
Category : Basic
Answer :
- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors.
- Waste disposal : Neutralize acidic byproducts before segregating organic waste for incineration .
- Emergency protocols : Maintain spill kits with inert absorbents (vermiculite) and document first-aid measures (e.g., flushing eyes with water for 15 minutes).
What are the challenges in crystallizing this compound for X-ray diffraction studies?
Category : Advanced
Answer :
Crystallization challenges include:
- Low melting point : Use slow evaporation in high-boiling solvents (e.g., toluene) at 4°C.
- Polymorphism : Screen solvent mixtures (e.g., hexane/ethyl acetate) to isolate stable polymorphs.
- Data collection : For small molecules, collect high-resolution data (θ > 25°) and refine structures using SHELXL, accounting for possible twinning via Flack parameter analysis .
How do researchers validate the purity of this compound for pharmacological assays?
Category : Basic
Answer :
- Chromatography : Use HPLC with a C18 column (UV detection at 210 nm) and compare retention times to certified standards.
- Elemental analysis : Confirm %C, %H, and %O match theoretical values (C: 64.58%, H: 10.84%, O: 24.58%).
- Water content : Perform Karl Fischer titration (<0.1% w/w) to exclude hydrolysis artifacts .
What strategies address conflicting bioactivity data for this compound derivatives?
Category : Advanced
Answer :
- Dose-response validation : Re-test compounds across a wider concentration range (e.g., 0.1–100 μM) with triplicate measurements.
- Assay interference controls : Include vehicle controls (e.g., DMSO) and counter-screens for non-specific binding (e.g., fluorescence quenching).
- Structural analogs : Synthesize and test derivatives with modified ester groups to isolate structure-activity relationships (SAR) .
How should this compound be incorporated into polymer matrices for material science studies?
Category : Advanced
Answer :
- Plasticizer compatibility : Assess miscibility via DSC (glass transition temperature depression).
- Leaching tests : Soak polymer films in aqueous/organic solvents and quantify ester loss via GC.
- Mechanical properties : Measure tensile strength and elasticity before/after ester incorporation, using ASTM D638 standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
